4'-アミノプロピオフェノン

概要

説明

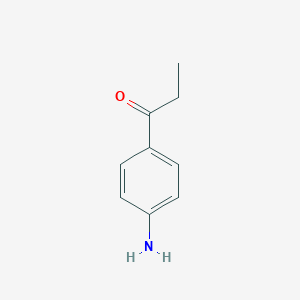

4’-Aminopropiophenone, also known as para-aminopropiophenone, is a chemical compound with the molecular formula C9H11NO and a molar mass of 149.193 g/mol . It is a ketone- and amine-substituted aromatic compound. This compound is highly toxic and can cause injury or death upon physical contact or inhalation of fumes . The toxicity of 4’-Aminopropiophenone is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, which leads to hypoxia, coma, and death due to the inhibition of cellular respiration .

作用機序

Target of Action

The primary target of 4’-Aminopropiophenone (also known as PAPP) is circulating hemoglobin in the blood . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .

Mode of Action

4’-Aminopropiophenone interacts with its target, hemoglobin, by rapidly converting it to methemoglobin , a process similar to nitrite poisoning . Methemoglobin is a form of hemoglobin that cannot bind and transport oxygen effectively, which disrupts the oxygen supply to tissues .

Biochemical Pathways

The conversion of hemoglobin to methemoglobin by 4’-Aminopropiophenone affects the oxygen transport pathway . This alteration leads to a condition known as methemoglobinemia , characterized by elevated levels of methemoglobin in the blood . The downstream effect of this is hypoxia , a state of oxygen deficiency in the body, which can lead to coma and death due to the inhibition of cellular respiration .

Pharmacokinetics

The pharmacokinetics of 4’-Aminopropiophenone have been studied in rats, dogs, and cynomolgus monkeys . The compound is rapidly excreted in all three species, mainly in urine . In rats, 4’-Aminopropiophenone is metabolized by N-acetylation , while in dogs, ring and aliphatic hydroxylation occurs . In monkeys, both N-acetylation and oxidation take place . These metabolic processes can impact the bioavailability of the compound.

Result of Action

The molecular effect of 4’-Aminopropiophenone’s action is the conversion of hemoglobin to methemoglobin . On a cellular level, this leads to a decrease in the oxygen-carrying capacity of red blood cells, resulting in oxygen deprivation in tissues, a state known as hypoxia . This can lead to serious health effects, including coma and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Aminopropiophenone. For instance, the compound has been used in predator control agents, where its delivery in specialized capsules can limit the exposure of non-target animals .

科学的研究の応用

4’-Aminopropiophenone has several scientific research applications:

Chemistry: It is used as a control agent in toxicity studies and as a reagent in various chemical reactions.

Biology: It has been shown to have genotoxic effects and affects the function of neurons.

Medicine: It is used in studies related to methemoglobinemia and its treatment.

Industry: It is used in the preparation of high-strength carbon nanotube films by thiol-ene click reaction.

生化学分析

Biochemical Properties

The toxicity of 4’-Aminopropiophenone is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin . This conversion is similar to nitrite poisoning

Cellular Effects

4’-Aminopropiophenone exerts its effects at the cellular level by influencing the function of hemoglobin. As methemoglobin is not capable of transporting oxygen like hemoglobin, elevated blood levels (methemoglobinemia) lead to hypoxia, coma, and death due to the inhibition of cellular respiration .

Molecular Mechanism

The molecular mechanism of 4’-Aminopropiophenone involves its interaction with hemoglobin in the blood. It rapidly converts hemoglobin to methemoglobin, a form of hemoglobin that is unable to transport oxygen . This conversion leads to a decrease in the oxygen-carrying capacity of the blood, resulting in hypoxia and potentially death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminopropiophenone have been observed to be rapid and severe . Radiolabelled material was rapidly excreted in all three species, mainly in urine

Dosage Effects in Animal Models

The effects of 4’-Aminopropiophenone in animal models vary with dosage

Metabolic Pathways

4’-Aminopropiophenone is metabolized in different ways in different species. In rats, it is metabolized by N-acetylation, while in dogs, ring and aliphatic hydroxylation occur . In monkeys, both N-acetylation and oxidation take place . In the latter pathway, 4’-Aminopropiophenone is oxidized to p-aminobenzoic acid which undergoes amino acid-conjugation to p-aminohippuric acid .

準備方法

The preparation of 4’-Aminopropiophenone involves several synthetic routes. One common method includes the reaction of 2-aryloxypropanamide with potassium hydroxide in dimethyl sulfoxide (DMSO) at 140°C for 3-8 hours . The reaction mixture is then cooled, diluted with saturated brine, and extracted with dichloromethane. The organic layers are combined, washed with saturated brine, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the product is purified through flash column chromatography using petroleum ether/ethyl acetate as the eluent .

化学反応の分析

4’-Aminopropiophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.

Common reagents and conditions used in these reactions include sodium hydroxide, palladium on magnesium lanthanum oxide, and appropriate alcohols . Major products formed from these reactions include quinones, amines, and substituted derivatives.

類似化合物との比較

4’-Aminopropiophenone is similar to other aromatic ketones and amines, such as 4-aminobenzoic acid and 4-aminobenzophenone . its unique ability to rapidly convert hemoglobin to methemoglobin distinguishes it from other compounds. Similar compounds include:

- 4-Aminobenzoic acid

- 4-Aminobenzophenone

- Cathinone

These compounds share structural similarities but differ in their specific chemical properties and applications.

生物活性

4'-Aminopropiophenone (PAPP) is a compound known for its significant biological activity, primarily through its interaction with hemoglobin. This article delves into the mechanisms, effects, and implications of PAPP's biological activity, supported by data tables and research findings.

Target Interaction

The primary target of 4'-Aminopropiophenone is circulating hemoglobin in the blood. PAPP converts hemoglobin into methemoglobin , a form that cannot effectively transport oxygen. This conversion leads to methemoglobinemia , characterized by elevated methemoglobin levels in the blood and resulting in hypoxia—a deficiency in oxygen availability that can lead to severe health consequences including coma and death due to inhibited cellular respiration.

Biochemical Pathways

The biochemical pathway involves rapid interaction with hemoglobin, where PAPP acts similarly to nitrite poisoning. This process alters the oxygen transport mechanism, significantly affecting cellular metabolism and viability.

Pharmacokinetics

Studies on the pharmacokinetics of PAPP have been conducted in various animal models, including rats and dogs. The compound undergoes metabolic transformations such as N-acetylation and hydroxylation , which influence its toxicity and efficacy.

Toxicological Effects

PAPP's toxicity is primarily derived from its ability to induce methemoglobinemia. The following table summarizes key findings from toxicological studies:

| Study Reference | Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Deichmann et al. (1965) | Beagle Dogs | 50 | Acute intoxication; death in males within 18 hours |

| Gorrod et al. (1968) | Mice | 50 (single dose) | High incidence of hepatomas |

| Schieferstein et al. (1985) | BALB/c Mice | Varies (up to 220 ppm) | Induction of bladder carcinoma, angiosarcomas |

These studies highlight the severe biological effects of PAPP, particularly its carcinogenic potential and acute toxicity.

Case Studies

-

Acute Toxicity in Dogs

In a study involving beagle dogs, administration of a single oral dose of 50 mg/kg resulted in acute methaemoglobinemia, leading to severe health complications. The study noted a high mortality rate among male dogs within hours post-administration . -

Carcinogenic Studies in Mice

Long-term exposure studies in mice demonstrated a clear dose-response relationship for tumor induction, particularly bladder carcinomas and hepatocellular tumors. Notably, 62% of mice treated with PAPP developed carcinomas after prolonged exposure .

Environmental and Practical Applications

PAPP has been explored for its applications in predator control due to its specific toxicity profile towards certain mammals while being less harmful to birds. Its use is regulated to minimize unintended exposure to non-target species.

特性

IUPAC Name |

1-(4-aminophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWXOANXOQPCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Record name | PROPIOPHENONE, 4'-AMINO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6170-25-8 (hydrochloride) | |

| Record name | 4-Aminopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021738 | |

| Record name | 4'-Aminopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propiophenone, 4'-amino- appears as yellow needles. (EPA, 1998) | |

| Record name | PROPIOPHENONE, 4'-AMINO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in DMSO, Soluble in alcohol, In water, 352 mg/L at 37 °C | |

| Record name | 4-Aminopropiophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cyanide is a potent toxin that binds to cytochrome oxidase blocking electron transfer and the synthesis of adenosine triphosphate (ATP). Many antidotes to cyanide poisoning oxidize hemoglobin to methemoglobin (metHb), which serves as a scavenger of the cyanide anion. However, sufficiently high levels of metHb can be toxic because metHb cannot bind O2 until it is reduced. The purpose of the proposed study was twofold: (1) Characterize the time course of metHb formation for different doses of p-aminopropiophenone (PAPP), a drug that oxidizes hemoglobin and can be used as an antidote to cyanide intoxication; and (2) Determine whether the effort of an operant response affects the behavioral toxicity of metHb, since more effortful responses presumably are more energetically demanding. In Experiment I, the oral metHb kinetics of p-aminopropiophenone (PAPP) were studied; four doses of PAPP (1, 5, 10, and 20 mg/kg) or the vehicle, polyethylene glycol 200 (PEG200), were delivered via a gavage tube to separate groups of rats. In Experiment II, rats were trained to press a lever or run in an activity wheel at any time during a 12-hour light/dark cycle for their entire daily food intake; five presses or turns were required for the delivery of each food pellet. The same doses of PAPP were delivered /orally/ shortly before the onset of darkness, 2100 hr. Results from Exp I showed that PAPP induced a dose-dependent rapid increase and relatively slower exponential-like decline in metHb concentration. In Exp. II, the same doses of PAPP induced a dose-dependent reduction in hourly outputs of leverpresses and wheelturns however; wheelturns were reduced significantly more than leverpresses. When the best-fitting metHb curves from Experiment I were superimposed on the time scale for outputs of wheelturns and leverpresses, reduction of output was inversely related to the kinetics of metHb formation. These findings are consistent with the conclusion that PAPP-induced metHb formation reduced the output of wheelrunning more than leverpressing because the more energetically demanding response of wheelrunning was more affected by metHb induced hypoxemia. Furthermore, these data suggest that although certain longacting metHb formers might be useful prophylactics for warfighters, it will be critical to determine the energetic loads of required battlefield activities because even low (10%) therapeutic metHb levels might impair the performance of those activities., p-Aminopropiophenone (PAPP) was found to produce a longer lasting methemoglobinemia than 4-dimethylaminophenol (DMAP) when given by gavage to dogs at doses producing peak methemoglobin levels of up to 26%. It was concluded that PAPP might be a more suitable substance for the pretreatment of cyanide poisoning than DMAP., Twelve Schiff bases were prepared using salicylaldehyde, one with 5-chlorosalicylaldehyde, one with benzaldehyde, and a series of anilines substituted in the m- or p-positions. They were assayed for radioprotective activity in male, Swiss mice irradiated with a nearly lethal dose (950 cGy) of 6 mV photons produced by a linear accelerator, and were compared with the parent amines. Schiff base formation reduced toxicity of the parent amines; its effect on radioprotective activity was erratic, increasing activity in some cases, decreasing activity in others, and having no effect in ... others. Radioprotective activity appears to be unrelated to a number of molecular descriptors. The highest radioprotection (100%) was observed for mixtures of p-aminopropiophenone with its Schiff base, or with the Schiff base of 1-(p-aminophenyl)-1-propanol (95%)., Certain compounds that oxidize hemoglobin to methemoglobin (MHb) also protect against cyanide. Evidence presented here suggests that other mechanisms may be involved. Male Swiss ICR mice were pretreated intraperitoneally (ip) with various doses of primaquine phosphate (primaquine), WR6026 (6-methoxy-8-(6-diethylamino-hexylamino) lepidine dihydrochloride), WR238605 (8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy) quinoline succinate), p-aminooctoyl-phenone (PAOP), or p-aminopropiophenone (PAPP). The compounds were administered 15 or 60 min before an intramuscular (im) challenge with a 2xLD50 dose (5.0-5.6 mg/kg) of sodium cyanide (NaCN). Twenty-four hr /later/ mortality was assessed and survivors were tested for motor incapacitation. Primaquine, PAPP and PAOP increased survival compared to untreated controls, while the other MHb formers were not effective (P < 0.05). PAOP is believed to form sufficient MHb only after 3 to 4 hr after administration; however it was found to be effective when administered 15 min before NaCN challenge in this study. This suggests that MHb formation may not be the only factor responsible for PAOP's anti-cyanide efficacy., Benzocaine induces methemoglobin (MHb) in several species, whereas lidocaine may increase MHb in cats and human. Elevated MHb (>20%) in sheep after benzocaine exposure was recently recognized. MHb decreases blood oxygen-carrying capacity which can complicate interpretation of experimental data. Sheep are used in research which requires tracheal intubation and blood gas analysis. Since benzocaine and lidocaine are used to provide local anesthesia prior to intubation, we compared MHb production by sheep after exposure to these drugs. A dose-response relationship between benzocaine and MHb was investigated. Eight crossbred Dorset ewes were dosed intranasally with benzocaine for 2 sec or with 40 mg of lidocaine in a randomized crossover design. Sheep with elevated MHb after the 2-sec benzocaine dose were later dosed with benzocaine intranasally for 10 sec. MHb levels were measured periodically on a CO-Oximeter. A quantitative MHb response to an indirect MHb former, p-aminopropiophenone (PAPP), by each sheep was determined 15 min after PAPP (0.6 mg/kg iv). MHb levels remained at baseline (1-2%) after lidocaine exposure in all sheep, as well as in four sheep (nonresponders) after the 2-sec benzocaine dose. Four sheep (responders) demonstrated 16.5-26.4% MHb after the 2-sec benzocaine dose. The responders formed 38.2-50.5% MHb after the 10-sec benzocaine dose. All responders developed high MHb after PAPP, while nonresponders developed slightly elevated MHb after PAPP. An N-hydroxy metabolite of benzocaine is the likly active MHb-forming substance. Benzocaine should be replaced by lidocaine when local anesthesia of the nasal or oropharyngeal region in sheep is required. | |

| Record name | 4-Aminopropiophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets from alcohol, water; needles from water, Yellow needles from water | |

CAS No. |

70-69-9 | |

| Record name | PROPIOPHENONE, 4'-AMINO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Aminopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Aminopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Aminopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Aminopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GF917W6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Aminopropiophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

284 °F (EPA, 1998), 140 °C | |

| Record name | PROPIOPHENONE, 4'-AMINO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminopropiophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Aminopropiophenone interact with its target to produce its downstream effects?

A1: 4'-Aminopropiophenone (4'-APP) itself doesn't directly interact with a specific target. Instead, it acts as a prodrug, meaning it requires metabolic activation within the body to exert its pharmacological effects []. The primary downstream effect of 4'-APP is the induction of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood. Methemoglobin is a form of hemoglobin unable to bind oxygen, making it ineffective for oxygen transport. 4'-APP is metabolized to its active form, 4-(N-hydroxy)aminopropiophenone (PHAPP), which is a more potent methemoglobin producer [].

Q2: What are the structural characteristics of 4'-Aminopropiophenone?

A2:

- Spectroscopic Data: Specific spectroscopic data (NMR, IR, Mass Spec) can be found in various research articles, including those investigating its synthesis and derivatives [, ].

Q3: How is 4'-Aminopropiophenone metabolized in different species?

A3: The metabolism of 4'-Aminopropiophenone (4'-APP) exhibits interspecies variability []:

Q4: How does the structure of 4'-Aminopropiophenone relate to its activity?

A4: While 4'-APP itself is a weak methaemoglobin producer, its N-hydroxylated metabolite (PHAPP) exhibits significantly higher methemoglobin-forming activity [, ]. This highlights the crucial role of the N-hydroxy group in its pharmacological activity. Additionally, studies on derivatives of 4'-APP, including various substitutions on the aromatic ring and side chain, have shown that structural modifications can significantly impact its efficacy as a cyanide antidote [].

Q5: What are the pharmacokinetic properties of 4'-Aminopropiophenone?

A5: Pharmacokinetic studies in rats, dogs, and cynomolgus monkeys using radiolabeled 4'-APP revealed rapid excretion of the drug and its metabolites, primarily through urine []. The specific absorption, distribution, metabolism, and excretion profiles can vary across species.

Q6: Are there any sex-based differences in the pharmacological effects of 4'-Aminopropiophenone?

A6: Yes, research in Beagle dogs has demonstrated a sex difference in the methemoglobinemia induced by 4'-APP. Female dogs produced higher levels of methemoglobin compared to male dogs when administered the same dose. This difference is attributed to a lower rate of N-hydroxylation, the critical metabolic activation step, in male dogs [].

Q7: How is 4'-Aminopropiophenone studied in a laboratory setting?

A7: Various methods are employed to study 4'-APP:

- In vitro studies: Researchers can use rat blood plasma to investigate the methemoglobin-forming capabilities of 4'-APP and its metabolites [].

- Diffusion studies: 4'-APP’s diffusion through polymeric membranes like silastic can be studied to understand its transport properties. These studies involve varying factors like temperature, pH, and solvent composition to assess drug diffusion [, ].

Q8: What are the applications of 4'-Aminopropiophenone beyond its potential as a cyanide antidote?

A8: While 4'-APP is primarily recognized for its potential as a cyanide antidote, its unique properties have led to its use in other research areas. For instance, its diffusion characteristics have been studied extensively using silastic membranes, providing valuable insights into the principles governing drug transport across polymeric barriers [, ]. This knowledge contributes to a broader understanding of drug delivery and controlled release systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。